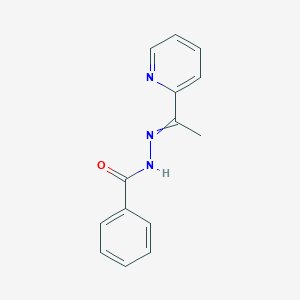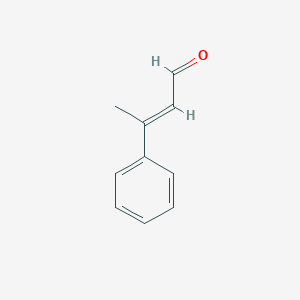
2-Propenal, 3-methyl-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenal, 3-methyl-3-phenyl- is a chemical compound also known as alpha-methylcinnamaldehyde. It is a yellow liquid with a strong odor commonly used in perfumes, flavorings, and food additives. In recent years, scientific research has focused on the potential applications of this compound in various fields, including medicine and biology.
Mechanism Of Action
The mechanism of action of 2-Propenal, 3-methyl-3-phenyl- is not fully understood. However, it is believed to exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and proteins involved in the inflammatory and tumor-promoting pathways.
Biochemical And Physiological Effects
2-Propenal, 3-methyl-3-phenyl- has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth and migration of cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activity of certain enzymes involved in the inflammatory response.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Propenal, 3-methyl-3-phenyl- in lab experiments is its relatively low toxicity compared to other anti-cancer compounds. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on 2-Propenal, 3-methyl-3-phenyl-. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the investigation of its potential use in combination with other anti-cancer compounds to enhance its efficacy. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects or limitations of its use in clinical settings.
In conclusion, 2-Propenal, 3-methyl-3-phenyl- is a chemical compound with potential applications in medicine and biology. Its anti-inflammatory and anti-tumor properties make it a promising candidate for cancer treatment, and its use in lab experiments can provide valuable insights into the mechanisms of cell death and oxidative stress. However, further research is needed to fully understand its mechanism of action and to identify any potential limitations or side effects of its use.
Synthesis Methods
The synthesis of 2-Propenal, 3-methyl-3-phenyl- can be achieved through several methods, including the reaction of cinnamaldehyde with methylmagnesium iodide, the reaction of benzaldehyde with acetone, and the reaction of benzaldehyde with methyl vinyl ketone. The most commonly used method is the reaction of cinnamaldehyde with methylmagnesium iodide.
Scientific Research Applications
2-Propenal, 3-methyl-3-phenyl- has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, it has been shown to possess anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer treatment. In biology, it has been used as a tool to study the effects of oxidative stress on cells and to investigate the mechanisms of cell death.
properties
CAS RN |
1196-67-4 |
|---|---|
Product Name |
2-Propenal, 3-methyl-3-phenyl- |
Molecular Formula |
C3H8N2O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
(E)-3-phenylbut-2-enal |
InChI |
InChI=1S/C10H10O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-8H,1H3/b9-7+ |
InChI Key |
IEARORYJISZKGK-VQHVLOKHSA-N |
Isomeric SMILES |
C/C(=C\C=O)/C1=CC=CC=C1 |
SMILES |
CC(=CC=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(=CC=O)C1=CC=CC=C1 |
synonyms |
3-Phenyl-2-butenal |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B223490.png)
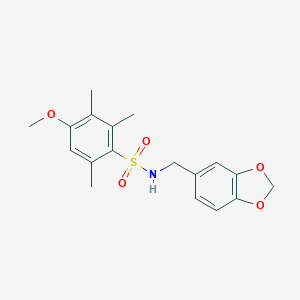
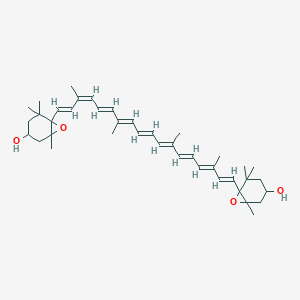

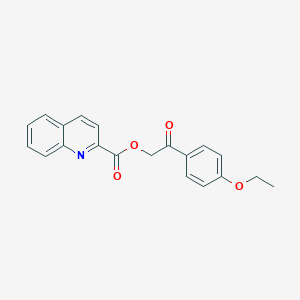


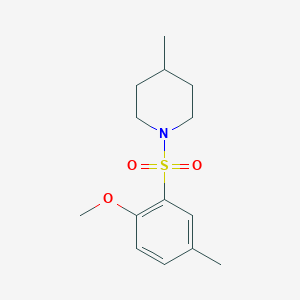
![Methyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B223579.png)
![1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B223613.png)
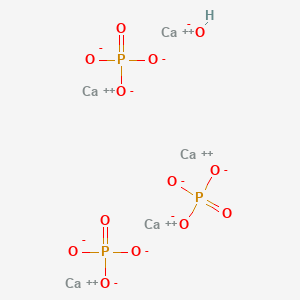
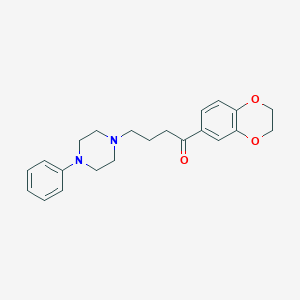
![2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-benzimidazole](/img/structure/B223627.png)
